2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a selective ERβ antagonist . It reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves a transition-metal-free strategy with various enones . The process includes cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum shows signals corresponding to various protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[3,4-b]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum provides information about the functional groups present in the molecule .Scientific Research Applications
Pharmacogenetic Predictors of Toxicity
- DPYD and Fluoropyrimidine Therapy : Genotyping of DPYD*2A, associated with fluoropyrimidine metabolizing enzyme dihydropyrimidine dehydrogenase (DPD), can guide dosing to significantly reduce toxicity without compromising the drug's efficacy. This genotyping appears cost-effective by reducing the incidence of severe toxicities and drug-induced deaths, thereby improving patient safety during fluoropyrimidine therapy (Deenen et al., 2016).
Pharmacokinetics and Pharmacodynamics
- S-1 in Different Ethnicities : A study on S-1, an oral fluoropyrimidine anti-neoplastic agent, found differences in pharmacokinetics and pharmacodynamics between Caucasian and East Asian patients, highlighting the importance of considering ethnic backgrounds in the metabolism of fluoropyrimidine drugs (Chuah et al., 2011).
Metabolism and Disposition
- GSK1322322 Metabolism Study : Research on GSK1322322, a compound containing a fluoropyrimidine fragment, provided insights into its metabolism and disposition in humans, identifying major pathways and metabolites. This study indicates that glucuronidation might be a significant metabolic pathway for compounds with similar structures, offering a glimpse into potential research applications for studying drug metabolism and pharmacokinetics (Mamaril-Fishman et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
11-(5-fluoropyrimidin-2-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-9-6-15-13(16-7-9)18-4-5-19-12(8-18)10-2-1-3-11(10)17-19/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNIHPJFUYWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.